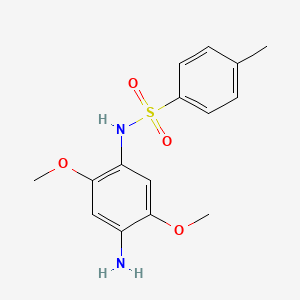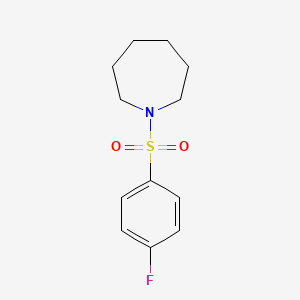![molecular formula C18H18N2OS2 B5793381 2-Benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)
2-Benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a heterocyclic compound that features a quinoline core structure fused with a thieno ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzylsulfinyl derivative and a suitable quinoline precursor, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of desulfinylated products.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
- 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 3-Amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Uniqueness
2-Benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is unique due to the presence of the benzylsulfinyl group, which can impart distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .
Propiedades
IUPAC Name |
2-benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c19-16-14-10-13-8-4-5-9-15(13)20-17(14)22-18(16)23(21)11-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLZGMWGXLPYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)S(=O)CC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-iodo-2-methylphenyl)amino]-N'-(4-pyridinylmethylene)butanohydrazide](/img/structure/B5793301.png)
![Propan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate](/img/structure/B5793305.png)
![1-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5793310.png)
![N-(4-chloro-2-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5793314.png)

![Ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5793330.png)
![2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5793337.png)


![4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5793377.png)
![1-[(2,3,4-Trimethoxyphenyl)methyl]pyrrolidine](/img/structure/B5793389.png)


![3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793427.png)
